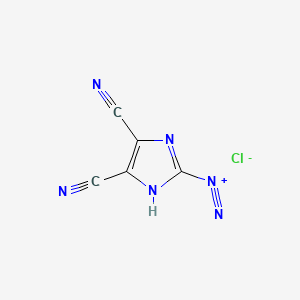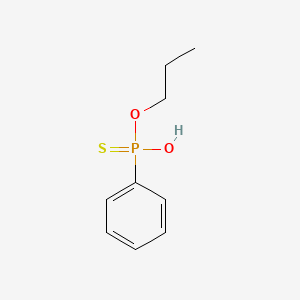
3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride is a complex organic compound with a unique structure This compound is characterized by the presence of a benzofuran ring, a bromine atom, a hydroxyl group, a methyl group, and a piperazine moiety The ethyl ester and hydrochloride components further add to its complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride typically involves multiple steps. The starting materials often include benzofuran derivatives, brominating agents, and piperazine derivatives. The reaction conditions may involve:
Bromination: Introduction of the bromine atom into the benzofuran ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Hydroxylation: Introduction of the hydroxyl group, which may involve oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Esterification: Formation of the ethyl ester through the reaction of the carboxylic acid group with ethanol in the presence of acid catalysts.
Piperazine Substitution: Introduction of the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Hydrogen derivatives.
Substitution Products: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The bromine and hydroxyl groups may also contribute to its biological activity by forming hydrogen bonds and other interactions with target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzofurancarboxylic acid derivatives with different substituents.
- Piperazine derivatives with varying alkyl or aryl groups.
- Brominated benzofuran compounds.
Uniqueness
This compound is unique due to the combination of the benzofuran ring, bromine atom, hydroxyl group, methyl group, and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
| 65919-84-8 | |
Formule moléculaire |
C18H24BrClN2O4 |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
ethyl 6-bromo-5-hydroxy-2-methyl-4-[(4-methylpiperazin-4-ium-1-yl)methyl]-1-benzofuran-3-carboxylate;chloride |
InChI |
InChI=1S/C18H23BrN2O4.ClH/c1-4-24-18(23)15-11(2)25-14-9-13(19)17(22)12(16(14)15)10-21-7-5-20(3)6-8-21;/h9,22H,4-8,10H2,1-3H3;1H |
Clé InChI |
SGTLIRULLQAQMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)CN3CC[NH+](CC3)C)O)Br)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








